Sodium 3-methoxy-3-oxoprop-1-en-1-olate
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Overview
Description
Sodium 3-methoxy-3-oxoprop-1-en-1-olate is an organic sodium salt with the molecular formula C4H5NaO3 and a molecular weight of 124.07 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methoxy-3-oxoprop-1-en-1-olate can be synthesized by reacting 3-methoxyacrolein with sodium hydroxide. The reaction produces this compound as a sodium salt . The synthesis method is straightforward and can be easily scaled up for large-scale production .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory method, with adjustments for larger-scale operations. This involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound readily undergoes substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Sodium 3-methoxy-3-oxoprop-1-en-1-olate has several applications in scientific research:
Mechanism of Action
The mechanism by which Sodium 3-methoxy-3-oxoprop-1-en-1-olate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Similar structure but with an ethoxy group instead of a methoxy group.
Sodium 1-methyl 3-sulfinopropanoate: Different functional groups but similar reactivity in certain reactions.
Uniqueness: Sodium 3-methoxy-3-oxoprop-1-en-1-olate is unique due to its specific reactivity and the ease with which it can be synthesized and scaled up for industrial production. Its versatility in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
sodium;(E)-3-methoxy-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJCVQZTBEUNL-SQQVDAMQSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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